
Ethyl 4-methyl-6-phenylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-6-phenylnicotinate is an organic compound with the molecular formula C15H15NO2 It is a derivative of nicotinic acid, featuring an ethyl ester group, a methyl group at the 4-position, and a phenyl group at the 6-position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-6-phenylnicotinate typically involves the esterification of 4-methyl-6-phenylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 4-methyl-6-phenylnicotinic acid
Reagent: Ethanol
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-methyl-6-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-methyl-6-phenylnicotinic acid or 4-methyl-6-phenyl-2-pyridone.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 4-methyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 4-methyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Ethyl 4-methyl-6-phenylnicotinate can be compared to other similar compounds, such as:
Methyl nicotinate: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.
Ethyl nicotinate: Lacks the methyl and phenyl groups, resulting in different reactivity and applications.
Phenyl nicotinate: Lacks the ethyl and methyl groups, affecting its solubility and biological activity.
Uniqueness
This compound is unique due to the presence of both the methyl and phenyl groups, which confer specific chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows for various chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential in different fields.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
ethyl 4-methyl-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-16-14(9-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChIキー |
IZETYXZWKYPDJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



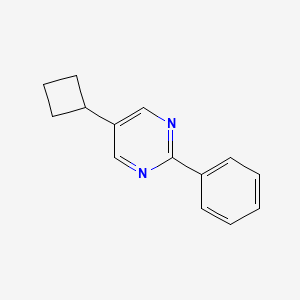
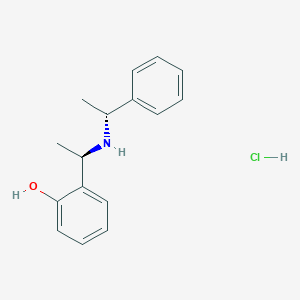
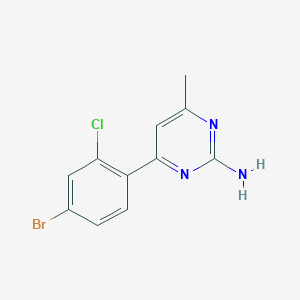
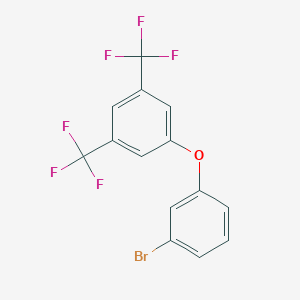
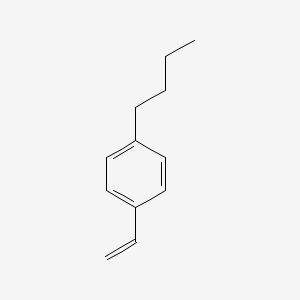
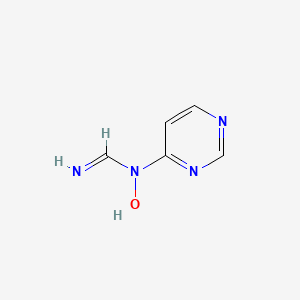


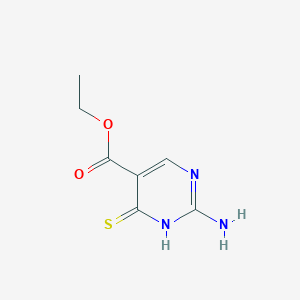
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)

![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
